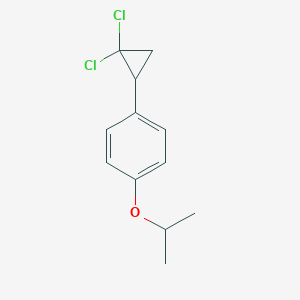
ADP-Hoca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADP-Hoca, also known as adenosine 5'-diphosphoribose poly(ADP-ribose) polymerase (PARP), is a nuclear enzyme that plays a crucial role in DNA repair and maintenance. The enzyme is involved in the regulation of various cellular processes, including transcription, chromatin structure, and cell death. In recent years, ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases.
Mechanism of Action
ADP-Hoca functions by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. The enzyme is activated by DNA damage and binds to the damaged DNA, where it catalyzes the formation of poly(ADP-ribose) chains on target proteins. The poly(ADP-ribose) chains recruit DNA repair factors to the site of damage, facilitating the repair process.
Biochemical and Physiological Effects
ADP-Hoca has a wide range of biochemical and physiological effects. The enzyme is involved in the regulation of DNA repair, chromatin structure, and transcriptional regulation. ADP-Hoca also plays a role in cell death pathways, including apoptosis and necrosis.
Advantages and Limitations for Lab Experiments
ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases. The enzyme is also widely used in research as a tool for studying DNA repair and chromatin structure. However, there are some limitations to using ADP-Hoca in lab experiments, including the need for specific substrates and inhibitors and the potential for off-target effects.
Future Directions
There are many future directions for research on ADP-Hoca. One area of interest is the development of novel inhibitors for the enzyme, which could have therapeutic applications in cancer and other diseases. Another area of research is the identification of new target proteins for ADP-Hoca, which could shed light on the enzyme's role in DNA repair and other cellular processes. Additionally, there is a need for further investigation into the physiological and pathological roles of ADP-Hoca in various tissues and disease states.
Synthesis Methods
ADP-Hoca is synthesized by the covalent attachment of ADP-ribose units to target proteins. The process is catalyzed by PARP enzymes, including ADP-Hoca. The enzyme uses NAD+ as a substrate to transfer ADP-ribose units to target proteins, forming poly(ADP-ribose) chains.
Scientific Research Applications
ADP-Hoca has been extensively studied in the context of DNA repair and maintenance. The enzyme is involved in the repair of single-strand DNA breaks and plays a crucial role in the repair of double-strand DNA breaks through the homologous recombination pathway. ADP-Hoca has also been implicated in the regulation of chromatin structure and transcriptional regulation.
properties
CAS RN |
115288-28-3 |
|---|---|
Product Name |
ADP-Hoca |
Molecular Formula |
C34H50N5O16P3 |
Molecular Weight |
877.7 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C34H50N5O16P3/c1-17(21-7-8-22-20-6-5-18-12-19(40)10-11-33(18,2)23(20)13-25(41)34(21,22)3)4-9-26(42)53-58(49,50)55-57(47,48)51-14-24-29(54-56(44,45)46)28(43)32(52-24)39-16-38-27-30(35)36-15-37-31(27)39/h12,15-17,20-25,28-29,32,41,43H,4-11,13-14H2,1-3H3,(H,47,48)(H,49,50)(H2,35,36,37)(H2,44,45,46)/t17-,20+,21-,22+,23+,24-,25?,28-,29-,32-,33+,34-/m1/s1 |
InChI Key |
LZZSDQZZUZSFMG-SWQQIEAQSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H]4CC[C@@H]5[C@@]4(C(C[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)O)C |
SMILES |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
Canonical SMILES |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
synonyms |
24-(12-hydroxy-3-oxo-4-cholenoyl-5'phospho)-3'phosphoadenosine 3',5'-ADP-24-(12-hydroxy-3-oxo-4-cholenoic acid) ADP-HOCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



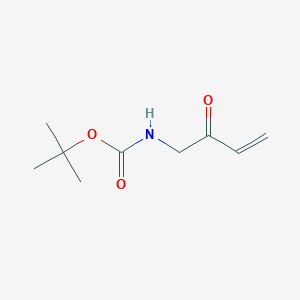


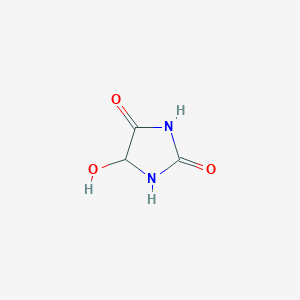
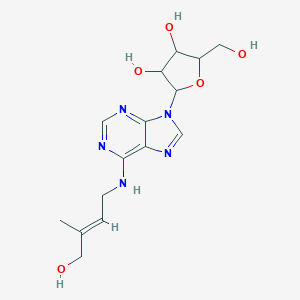
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
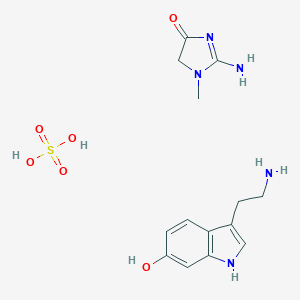
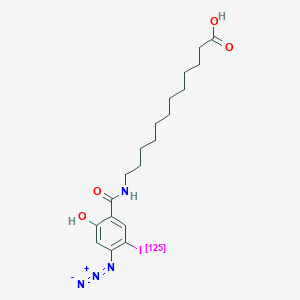



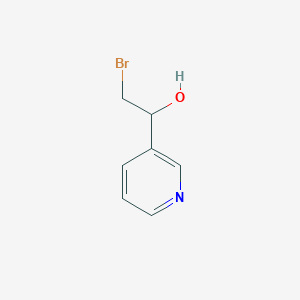
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
